molecular formula C10H14ClNO B3391843 trans-4-Phenylpyrrolidin-3-OL hcl CAS No. 2307749-52-4

trans-4-Phenylpyrrolidin-3-OL hcl

Cat. No.: B3391843
CAS No.: 2307749-52-4
M. Wt: 199.68 g/mol
InChI Key: PXQNESYPIZUPHU-UXQCFNEQSA-N
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Description

trans-4-Phenylpyrrolidin-3-OL hydrochloride (CAS: 1008112-09-1) is a chiral pyrrolidine derivative with a phenyl substituent at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₃NO·HCl, with a molar mass of 163.22 g/mol (free base). Key physicochemical properties include a predicted density of 1.118±0.06 g/cm³, boiling point of 314.5±42.0 °C, and a pKa of 14.0±0.40, indicating weak basicity. The compound’s stereochemistry, defined as (3S,4R), plays a critical role in its biological interactions, particularly in receptor binding studies .

Properties

IUPAC Name

(3R,4S)-4-phenylpyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNESYPIZUPHU-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307749-52-4
Record name rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves the hydroxylation of 1-benzoylpyrrolidine. One method includes microbial hydroxylation using Aspergillus sp., followed by stereoselective esterification using a commercial lipase . Another approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .

Industrial Production Methods: Industrial production of trans-4-Phenylpyrrolidin-3-OL hydrochloride may involve large-scale microbial hydroxylation processes, followed by purification steps to obtain the desired enantiomeric excess. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4-Phenylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

trans-4-Phenylpyrrolidin-3-OL hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore new chemical spaces and develop novel compounds. It is often used in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The compound's reactivity can be harnessed to create derivatives with specific properties tailored for various applications.

Synthetic Routes

The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves microbial hydroxylation of 1-benzoylpyrrolidine, followed by stereoselective esterification. This method not only enhances yield but also ensures the desired enantiomeric excess. Industrial production may leverage biocatalysts to optimize reaction conditions further.

Biological Research

Model Compound for Biological Studies

In biological research, trans-4-Phenylpyrrolidin-3-OL hydrochloride is studied for its interactions with various biological targets. It acts as a model compound for understanding the behavior of pyrrolidine derivatives in biological systems. Its ability to modulate biological activity makes it an important subject in pharmacological studies.

Medicinal Chemistry

Potential Drug Candidate

The compound is being investigated for its potential as a drug candidate due to its interaction with specific molecular targets. Its structure allows it to bind effectively to enzymes and receptors, leading to modulation of their activity. This property is particularly valuable in the development of new pharmaceuticals aimed at treating various diseases .

Case Study: Anticancer Activity

Recent studies have shown that derivatives of trans-4-Phenylpyrrolidin-3-OL exhibit anticancer properties. For instance, certain synthesized compounds demonstrated significant cytotoxicity against cancer cell lines MCF-7 and HeLa, with IC50 values comparable to established chemotherapeutics like doxorubicin. Mechanistic studies revealed that these compounds induced apoptosis through reactive oxygen species (ROS)-mediated pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of trans-4-Phenylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring allows for efficient binding to these targets, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table compares trans-4-Phenylpyrrolidin-3-OL HCl with two structurally related compounds:

Property This compound (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol
CAS Number 1008112-09-1 Not specified (Catalog ID: 142) 1383773-23-6
Core Structure Pyrrolidine Pyrrolidine with ethyl-4-fluoro-phenyl and methylamino substituents Piperidine with triazole-indazole and phenyl groups
Molecular Formula C₁₀H₁₃NO·HCl Likely C₁₄H₁₈FN₂O (estimated) C₂₀H₁₈N₆O
Key Functional Groups Phenyl, hydroxyl 4-Fluoro-phenyl, methylamino, hydroxyl Indazole-triazole, hydroxyl
Predicted Bioactivity Moderate lipophilicity Enhanced CNS penetration due to fluorine and methylamino groups High binding affinity (heteroaromatic interactions)

Physicochemical and Pharmacological Differences

  • In contrast, the triazole-indazole moiety in 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol introduces polar interactions, likely improving solubility but reducing passive diffusion .
  • Stereochemical Impact :
    The (3S,4R) configuration of the target compound optimizes spatial orientation for receptor binding, whereas the ethyl-4-fluoro-phenyl analogue’s (S,S) stereochemistry may alter selectivity for aminergic receptors (e.g., serotonin or dopamine transporters) .

Biological Activity

Overview

trans-4-Phenylpyrrolidin-3-OL hydrochloride (CAS Number: 2307749-52-4) is a chemical compound derived from pyrrolidine, characterized by its unique molecular structure that incorporates both a phenyl group and a hydroxyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological targets.

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 201.68 g/mol
  • Structure : The compound features a five-membered nitrogen-containing heterocycle, which is essential for its biological activity.

The biological activity of trans-4-Phenylpyrrolidin-3-OL hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group enhances its binding affinity, allowing for modulation of target activity through various pathways, including signal transduction and gene expression. The compound's stereochemistry plays a crucial role in its selectivity and efficacy compared to other pyrrolidine derivatives.

1. Interaction with Biological Targets

Research indicates that trans-4-Phenylpyrrolidin-3-OL hydrochloride acts on multiple biological pathways, making it a promising candidate for drug development:

  • Enzyme Modulation : The compound has shown potential in modulating enzyme activities, which can lead to various pharmacological effects.
  • Receptor Binding : Studies suggest that it may interact with specific receptors, influencing cellular responses and signaling pathways.

2. Case Studies and Research Findings

Several studies have investigated the biological effects of trans-4-Phenylpyrrolidin-3-OL hydrochloride:

StudyFindings
Burdzhiev & Stanoeva (2008)Explored the synthesis of polysubstituted pyrrolidinones, highlighting the biological activity of related compounds. While not directly focused on trans-4-Phenylpyrrolidin-3-OL hydrochloride, it provides context for the potential applications of pyrrolidine derivatives in medicinal chemistry .
Gao et al. (2007)Investigated selective androgen receptor modulators (SARMs) that share structural similarities with trans-4-Phenylpyrrolidin-3-OL hydrochloride, demonstrating the relevance of pyrrolidine scaffolds in drug discovery .
Recent In Vitro StudiesTrans-4-Phenylpyrrolidin-3-OL hydrochloride was screened for anticancer activity against various cell lines, showing promising results that warrant further investigation into its therapeutic applications .

Synthetic Routes

The synthesis of trans-4-Phenylpyrrolidin-3-OL hydrochloride typically involves microbial hydroxylation processes followed by stereoselective reactions. Notable methods include:

  • Microbial Hydroxylation : Utilizing Aspergillus species to introduce hydroxyl groups.
  • Stereoselective Esterification : Employing commercial lipases to achieve the desired enantiomeric excess.

These methods highlight the compound's versatility and potential for large-scale production in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing trans-4-Phenylpyrrolidin-3-OL HCl, and how can structural integrity be validated?

  • Synthesis : A typical procedure involves refluxing intermediates with reagents like chloranil in xylene, followed by NaOH treatment, organic layer separation, and recrystallization from methanol .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and purity. For example, 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} can resolve the trans-configuration by analyzing coupling constants and chemical shifts of the pyrrolidine ring protons .

Q. How should researchers handle and store trans-4-Phenylpyrrolidin-3-OL HCl to ensure stability?

  • Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation. Hygroscopic properties necessitate desiccated conditions .
  • For long-term stability, consider lyophilization if the compound is sensitive to hydrolysis.

Q. What analytical methods are recommended for assessing purity?

  • Chromatography : Use HPLC with a chiral column to separate enantiomers, critical for pharmacological studies .
  • Spectroscopy : Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl, amine), while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Employ asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during ring-closing steps.
  • Monitor ee via chiral HPLC or polarimetry. For example, resolving trans vs. cis isomers requires columns like Chiralpak AD-H .

Q. What strategies resolve contradictions in reaction yields across different synthetic routes?

  • Troubleshooting : Compare solvent polarity (e.g., xylene vs. DMF) and reaction temperatures. Evidence shows refluxing in xylene for 25–30 hours improves cyclization efficiency .
  • Mechanistic Analysis : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers in key steps.

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

  • Modification Sites : Introduce substituents at the phenyl ring (e.g., fluorination at para-position) or pyrrolidine nitrogen. Fluorinated analogs (e.g., trans-4-Fluoropyrrolidin-3-OL derivatives) have shown altered pharmacokinetic profiles .
  • Synthetic Routes : Adapt methods from related compounds, such as Boc-protection/deprotection for nitrogen functionalization .

Q. What are the challenges in scaling up synthesis without compromising stereochemical purity?

  • Process Optimization : Use flow chemistry to control exothermic reactions and minimize racemization.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor enantiomeric ratios in real time .

Data Interpretation & Methodological Challenges

Q. How to address discrepancies between computational predictions and experimental NMR data?

  • Validation : Cross-check calculated 1H-NMR^1 \text{H-NMR} shifts (using software like ACD/Labs) with experimental data. Adjust solvent and conformational models to improve accuracy .
  • Dynamic Effects : Consider variable-temperature NMR to probe ring puckering or hydrogen-bonding interactions that affect chemical shifts.

Q. What steps ensure reproducibility in biological assays involving this compound?

  • Standardization : Pre-treat compounds with Chelex resin to remove trace metals that may interfere with assays.
  • Controls : Include enantiomerically pure analogs (e.g., cis-isomers) as negative controls to validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Phenylpyrrolidin-3-OL hcl
Reactant of Route 2
trans-4-Phenylpyrrolidin-3-OL hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.